molecular formula C8H16BrNO B2968244 2-bromo-N,N-diethylbutanamide CAS No. 31457-55-3

2-bromo-N,N-diethylbutanamide

Cat. No.: B2968244
CAS No.: 31457-55-3
M. Wt: 222.126
InChI Key: HCCISENHKZNNDZ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-bromo-N,N-diethylbutanamide typically involves the bromination of N,N-diethylbutanamide. This can be achieved through the reaction of N,N-diethylbutanamide with bromine in the presence of a suitable solvent such as dichloromethane . The reaction conditions often require careful control of temperature and reaction time to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

2-Bromo-N,N-diethylbutanamide can undergo various chemical reactions, including:

Scientific Research Applications

2-Bromo-N,N-diethylbutanamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-N,N-diethylbutanamide involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, which influences its reactivity and interaction with biological molecules. The exact pathways and molecular targets can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

2-Bromo-N,N-diethylbutanamide can be compared with other brominated amides such as:

  • 2-Bromo-N,N-dipropylbutanamide
  • 2-Bromo-N-butyl-N-methylbutanamide
  • 2-Bromo-N,N-dimethylbutanamide

These compounds share similar structural features but differ in their alkyl substituents, which can influence their chemical reactivity and applications .

Properties

IUPAC Name

2-bromo-N,N-diethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrNO/c1-4-7(9)8(11)10(5-2)6-3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCISENHKZNNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(CC)CC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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